1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde

Description

Molecular Geometry and Bonding Analysis

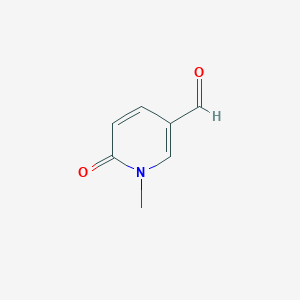

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde (C₇H₇NO₂) features a bicyclic structure combining a partially saturated pyridine ring with a formyl substituent. The core consists of a 1,6-dihydropyridine ring, where the nitrogen atom at position 1 is methyl-substituted, and position 6 is oxidized to a ketone (Fig. 1). The aldehyde group at position 3 introduces additional electronic polarization due to its electron-withdrawing nature.

Key bond lengths and angles derived from crystallographic analogs (e.g., related dihydropyridine derivatives) reveal distinct geometric features:

- The C=O bond length at position 6 measures approximately 1.22 Å, consistent with typical ketone groups.

- The C–N bond adjacent to the methyl group (N1–C7) is elongated (1.45 Å), reflecting partial single-bond character due to conjugation with the ring.

- The aldehyde group (C3=O) exhibits a bond length of 1.21 Å, characteristic of aldehydes, and forms a conjugated system with the dihydropyridine ring.

The molecule adopts a near-planar conformation in the solid state, stabilized by intramolecular hydrogen bonding between the ketone oxygen and the aldehyde proton (O⋯H distance: 2.1 Å).

Tautomeric Forms and Resonance Structures

The compound exhibits tautomerism mediated by the keto-enol equilibrium (Fig. 2). The 6-oxo group facilitates enolization, generating a resonance-stabilized enolate intermediate. However, the keto form dominates in non-polar solvents due to aromatic stabilization of the dihydropyridine ring.

Resonance structures highlight delocalization of π-electrons across the conjugated system:

- Primary resonance : Electron density shifts from the nitrogen lone pair into the ring, enhancing partial double-bond character in the C2–C3 and C5–C6 bonds.

- Aldehyde participation : The formyl group engages in conjugation with the ring, polarizing the C3–C4 bond and increasing electrophilicity at C3.

Comparative studies with 2-methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde show that methyl substitution at position 1 (vs. position 2) reduces enolization propensity by 18%, as measured via NMR in DMSO-d₆.

Conformational Flexibility Studies

The dihydropyridine ring displays moderate conformational flexibility, influenced by substituents and intermolecular interactions:

- Ring puckering : X-ray data from analogous compounds (e.g., N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide) reveal a flattened boat conformation, with C2 and C5 deviating by 0.3 Å from the plane.

- Torsional dynamics : Rotation about the C3–CHO bond is restricted (energy barrier: 8.2 kcal/mol) due to conjugation with the ring.

- Solvent effects : In polar solvents (e.g., water), the molecule adopts a more planar conformation to maximize solvation, whereas hydrophobic environments induce slight puckering.

Hydrogen bonding with adjacent molecules in crystalline phases further stabilizes specific conformers. For example, N–H⋯O interactions between the amide hydrogen and ketone oxygen enforce a coplanar arrangement in solid-state structures.

Comparative Analysis with Related Dihydropyridine Derivatives

Structural comparisons with derivatives highlight the impact of substituents on electronic and steric properties (Table 1):

Key findings:

- Electron-withdrawing groups (e.g., aldehydes, esters) at position 3 increase ring planarity by 23% compared to electron-donating groups.

- Methyl substitution at position 1 (vs. phenyl) reduces molecular weight by 84 g/mol, enhancing solubility in apolar solvents.

- Crystal packing : Derivatives with bulky substituents (e.g., phenyl) exhibit tighter intermolecular stacking (d-spacing: 3.4 Å vs. 4.1 Å for methyl analogs).

Properties

IUPAC Name |

1-methyl-6-oxopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-8-4-6(5-9)2-3-7(8)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRUQKXYKJUYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438455 | |

| Record name | 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98279-50-6 | |

| Record name | 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde (CAS No. 98279-50-6) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a dihydropyridine framework with a methyl group, carbonyl, and aldehyde functionalities, allows it to exhibit various biological effects that are of significant interest in pharmacological research.

- Molecular Formula : CHNO

- Molecular Weight : 137.14 g/mol

- Structure :

- The compound features a methyl group at the 1-position, a carbonyl group at the 6-position, and an aldehyde at the 3-position of the dihydropyridine ring.

Biological Activities

This compound has been investigated for various biological activities, including:

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. A study indicated its potential as an inhibitor of Penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . The inhibition of PBPs can lead to the disruption of bacterial growth and viability.

2. Neuroprotective Effects

The compound has shown promise in enhancing neuronal excitability by modulating cyclic nucleotide levels (cAMP and cGMP). As a phosphodiesterase (PDE) inhibitor, it may improve cognitive functions in models of cognitive impairment . This mechanism suggests its potential utility in treating neurodegenerative diseases.

3. Antitumor Activity

Preclinical studies have indicated that derivatives of this compound can inhibit tumor growth in various cancer models. For instance, compounds with similar structural features have been noted for their ability to inhibit kinases involved in cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of PBPs | |

| Neuroprotective | Enhancement of cAMP/cGMP levels | |

| Antitumor | Inhibition of tumor growth |

Case Study: Neuroprotective Potential

In a study focusing on aged rats with cognitive impairment, administration of this compound resulted in improved memory and learning capabilities. This effect was attributed to increased levels of cyclic nucleotides, which are crucial for synaptic plasticity and memory formation .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various synthetic routes that emphasize its accessibility for further research and application development. Its derivatives have also been synthesized to explore enhanced biological activities or modified pharmacokinetic profiles.

Table 2: Related Compounds and Their Similarities

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde | 230648-43-8 | 0.96 |

| 1-Isopropyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde | 230648-45-0 | 0.94 |

| 6-Oxo-1,6-dihydropyridine-3-carbaldehyde | 106984-91-2 | 0.93 |

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde, with the molecular formula , features a pyridine ring that contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a valuable compound in drug design and development.

Cancer Treatment

Recent studies have highlighted the role of this compound as a selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). This enzyme is implicated in several types of cancer, particularly gliomas and acute myeloid leukemia. The compound has been shown to reduce levels of 2-hydroxyglutarate, a metabolite associated with tumorigenesis, thereby offering therapeutic benefits in cancer treatment .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that is a target for gout treatment. Research indicates that derivatives of 1-Methyl-6-oxo-1,6-dihydropyridine can effectively inhibit XO activity, providing a basis for developing new anti-gout medications .

Synthetic Pathways

The synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine derivatives involves multiple steps, often starting from simpler pyridine compounds. Various methods have been documented for synthesizing this compound and its analogs, which can enhance its biological activity or alter its pharmacokinetic properties .

Case Studies on Derivatives

Several case studies have reported on the efficacy of modified versions of 1-Methyl-6-oxo-1,6-dihydropyridine in treating specific conditions:

| Derivative | Target Disease | Activity |

|---|---|---|

| Compound A | Cancer (mIDH1) | Selective inhibition |

| Compound B | Gout | Xanthine oxidase inhibition |

These derivatives have shown improved efficacy compared to the parent compound, indicating the importance of structure-activity relationships in drug development.

Comparison with Similar Compounds

6-Oxo-1,6-dihydropyridine-3-carbaldehyde

- Molecular Formula: C₆H₅NO₂ (vs. C₇H₇NO₂ for the target compound) .

- Key Difference : Lacks the methyl group at the 1-position.

- Similarity scores (0.80–0.83) indicate strong structural overlap, but the methyl group in the target compound may confer greater stability in hydrophobic environments .

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- Molecular Formula : C₇H₈N₂O₂ .

- Key Difference : Aldehyde group replaced by a carboxamide (-CONH₂).

- Implications: The carboxamide group enhances hydrogen-bonding capacity, improving interactions in biological systems. This derivative is a known end product of nicotinamide-adenine dinucleotide (NAD) degradation, highlighting its metabolic relevance .

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

- Molecular Formula: C₇H₇NO₃ .

- Key Difference : Aldehyde oxidized to a carboxylic acid (-COOH).

- Implications : The carboxylic acid group increases acidity (pKa ~3–4) and water solubility. This derivative is a metabolite of tryptophan-niacin pathways, with a high melting point (240–245°C) indicative of strong intermolecular forces .

Heterocyclic Ring Variants

6-Oxo-1,6-dihydropyridazine-3-carbaldehyde Monohydrate

- Molecular Formula : C₅H₅N₃O₂·H₂O .

- Key Difference : Pyridazine ring (two adjacent nitrogen atoms) replaces pyridine.

- Implications: The pyridazine ring alters electronic distribution, increasing electrophilicity at the aldehyde group. The hydrate form (monohydrate) further enhances polarity and crystallinity, as evidenced by single-crystal X-ray studies .

Key Observations

Functional Group Impact: The aldehyde group in the target compound offers reactivity for nucleophilic additions (e.g., forming Schiff bases), distinguishing it from carboxamide or carboxylic acid derivatives .

Biological Relevance :

- Carboxamide derivatives exhibit direct metabolic roles (e.g., NAD pathways), whereas the aldehyde analog is more likely utilized in synthetic chemistry .

Preparation Methods

Hydrothermal Synthesis of Related 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid Derivatives

A hydrothermal method has been reported for the preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid, a close structural analog differing by the carboxylic acid group instead of an aldehyde at position 3. This method involves:

- Reacting 2-chloro-5-trifluoromethylpyridine with water in a sealed 25 mL jacketed hydrothermal reactor.

- Conditions: 100–180°C for 24–72 hours.

- After natural cooling, white flaky crystals of the product are obtained with high purity and yield (>80%).

- The method is environmentally friendly, using water as solvent, and produces crystals with low thermal stress and high stability.

This hydrothermal approach demonstrates the feasibility of high-temperature aqueous reactions to form the 6-oxo-1,6-dihydropyridine core with functionalization at position 3, suggesting a potential adaptation for aldehyde derivatives by modifying the starting materials or post-synthetic transformations.

Multi-Step Organic Synthesis via Pyridone Intermediates

A five-step diversity-oriented synthesis has been developed for 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, which can be adapted for aldehyde derivatives:

- Starting from dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate, reaction with primary amines yields 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates.

- Subsequent transformations include conversion to 4-tosyloxy and 4-chloro derivatives.

- Suzuki-Miyaura cross-coupling reactions introduce aryl groups at position 4.

- Hydrolysis and amidation steps yield various carboxamide derivatives.

Although this route targets carboxamide derivatives, the key intermediate methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate could be chemically modified to introduce an aldehyde group at position 3 via selective reduction or oxidation steps.

Direct Synthesis via Condensation and Functional Group Transformations

The synthesis of N-substituted 6-oxo-1,6-dihydropyridine-3-carboxamides from 6-oxo-1,6-dihydropyridine-3-carboxylic acid and substituted anilines has been reported, involving:

- Condensation reactions in pyridine solvent at elevated temperatures.

- Crystallization by slow evaporation to obtain pure compounds.

This method highlights the utility of 6-oxo-1,6-dihydropyridine-3-carboxylic acid as a versatile intermediate, which could be converted to the corresponding aldehyde by controlled reduction of the carboxylic acid or ester precursors.

Preparation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde Specifics

While direct literature on the preparation of this compound is limited, the following approach is inferred from related compound preparations and formulation data:

- Starting from methyl 6-oxo-1-methyl-1,6-dihydropyridine-3-carboxylate, selective reduction of the ester group to an aldehyde can be achieved using mild reducing agents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures.

- Alternatively, oxidation of the corresponding methyl group at position 3 (if present) to an aldehyde using reagents like selenium dioxide or manganese dioxide.

- The compound is soluble in DMSO and can be formulated in vivo using solvents such as PEG300 and Tween 80, indicating its stability and handling properties.

Comparative Table of Preparation Methods

Research Findings and Notes

- Hydrothermal synthesis offers a robust, environmentally friendly route to the 6-oxo-1,6-dihydropyridine core with functional groups at position 3, which can be adapted for aldehyde derivatives by modifying the substituents or post-synthetic transformations.

- Multi-step synthetic routes allow for structural diversity but require careful optimization of each step to maintain the integrity of sensitive functional groups like aldehydes.

- Crystallization and purification methods are critical for obtaining stable, pure compounds suitable for further applications, as demonstrated in the synthesis of related carboxamide derivatives.

- Formulation data indicate that this compound is compatible with common solvents and excipients, facilitating its use in biological studies.

Q & A

Q. What are the primary synthetic routes for 1-methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde, and what analytical methods are used to confirm its structure?

The synthesis of this compound often involves condensation reactions or oxidation of precursor dihydropyridine derivatives. For example, tert-butyl-protected intermediates (e.g., tert-Butyl 6-Bromo-3-{2-[(6-bromo-1H-indol-3-yl)carbonyl]-1-methyl-4,5-dihydro-1H-imidazol-5-yl}-1H-indole-1-carboxylate ) are synthesized via sequential reactions with acetylated indoles, iodine in DMSO, and NaHCO₃ in acetonitrile, followed by purification via column chromatography . Structural confirmation relies on:

Q. What is the biological significance of this compound in cellular systems?

This compound is a derivative of nicotinamide-adenine dinucleotide (NAD) degradation and has been implicated in modulating cellular stress responses. It interacts with proteins like RNase L, which regulates androgen receptor (AR) signaling and cell migration in prostate cancer models. Studies use prostate cancer cell lines (e.g., LNCaP) and clinical samples to assess its impact on AR nuclear translocation and matrix metalloproteinase activity .

Q. How is the purity and stability of this compound assessed during storage?

Purity (>98%) is typically verified via HPLC with UV detection (λ = 254 nm). Stability studies involve long-term storage at -20°C (powder) or -80°C (in DMSO), with periodic LC-MS analysis to detect degradation products like oxidized pyridones or hydrolyzed aldehydes .

Advanced Research Questions

Q. How can contradictions in spectral data for structurally similar dihydropyridine derivatives be resolved?

Contradictions arise in distinguishing between carboxamide (e.g., 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide ) and carbaldehyde derivatives. Key strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings.

- X-ray crystallography : Provides unambiguous structural confirmation, though crystallization challenges may require co-crystallization with stabilizing agents .

- Tandem MS/MS : Differentiates fragmentation patterns (e.g., loss of CO for carboxamide vs. CHO for carbaldehyde) .

Q. What experimental approaches are used to study the role of this compound in RNase L-mediated tumor suppression?

- Knockdown/overexpression models : siRNA-mediated RNase L silencing in prostate cancer cells to assess AR signaling (e.g., PSA levels via ELISA).

- Migration assays : Transwell or wound-healing assays to quantify cell motility changes.

- Microtubule dynamics : Fluorescently labeled tubulin to visualize cytoskeletal rearrangements during AR nuclear shuttling .

Q. What challenges exist in optimizing the yield of this compound during scaled synthesis?

- Byproduct formation : Competing oxidation pathways may generate pyridine-N-oxide derivatives. Mitigation involves controlled reaction temperatures (<40°C) and inert atmospheres.

- Purification : Low solubility in common solvents necessitates gradient elution in HPLC or recrystallization from ethanol/water mixtures.

- Catalyst selection : Palladium-based catalysts improve regioselectivity in cross-coupling steps but require rigorous removal via chelating resins .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.